molecular formula C8H11NO3 B8704453 Methyl 5-methyl-3-isoxazolepropanoate

Methyl 5-methyl-3-isoxazolepropanoate

Cat. No. B8704453
M. Wt: 169.18 g/mol
InChI Key: SGVGMZHQKAEYKO-UHFFFAOYSA-N
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Patent
US05002960

Procedure details

A mixture of 75.4 g of 5-methyl-3-isoxazolepropanoic acid, 150 ml of boron trifluoride etherate and 400 ml of methanol was heated at reflux for eight hours. The reaction mixture was concentrated in vacuo, made basic with sodium bicarbonate solution and extracted with methylene dichloride. The extracts were concentrated in vacuo and the residue distilled at 90°-100° C. (0.05 mm) to give 73 g of methyl 5-methyl-3-isoxazolepropanoate which crystallized to a solid, m.p. 54°-55° C.
Quantity
75.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:6][N:5]=[C:4]([CH2:7][CH2:8][C:9]([OH:11])=[O:10])[CH:3]=1.B(F)(F)F.[CH3:16]COCC>CO>[CH3:1][C:2]1[O:6][N:5]=[C:4]([CH2:7][CH2:8][C:9]([O:11][CH3:16])=[O:10])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
75.4 g
Type
reactant
Smiles
CC1=CC(=NO1)CCC(=O)O
Name
Quantity
150 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
Quantity
400 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for eight hours
Duration
8 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene dichloride
CONCENTRATION
Type
CONCENTRATION
Details
The extracts were concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
the residue distilled at 90°-100° C. (0.05 mm)

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=NO1)CCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 73 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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